

Sisapronil: A Technical Overview for Drug Development Professionals

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An In-depth Guide to the Phenylpyrazole Ectoparasiticide

This technical guide provides a comprehensive overview of **Sisapronil**, a phenylpyrazole ectoparasiticide, tailored for researchers, scientists, and drug development professionals. The document details its chemical properties, mechanism of action, and key experimental data, presenting quantitative findings in structured tables and illustrating complex processes with clear diagrams.

Core Chemical and Physical Properties

Sisapronil is chemically identified as 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile.[1] Its fundamental properties are summarized below.

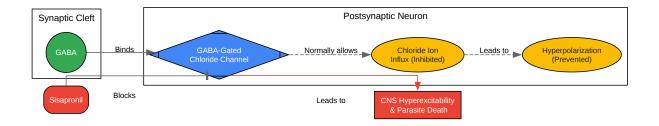
Identifier	Value
CAS Number	856225-89-3[1]
Molecular Formula	C15H6Cl2F8N4[1]
Molecular Weight	465.1 g/mol [1]
Class	Phenylpyrazole Antiparasitic[1]



Mechanism of Action: GABA-Gated Chloride Channel Blockade

Sisapronil's efficacy as an ectoparasiticide stems from its targeted action on the central nervous system of insects and mites. It functions as a potent non-competitive antagonist of ligand-gated chloride channels, specifically those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[1]

By binding tightly to these channels, **Sisapronil** effectively blocks the pre- and post-synaptic transfer of chloride ions across neuronal cell membranes.[1] This disruption of normal inhibitory signaling leads to neuronal hyperexcitability, convulsions, and ultimately, the death of the parasite.[1]



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Caption: Mechanism of action of Sisapronil on GABA-gated chloride channels.

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in various animal models to understand the absorption, distribution, metabolism, and excretion of **Sisapronil**. The following tables summarize key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of Sisapronil in Rats (Single Oral Dose)[1]



Dose (mg/kg)	Mean Plasma Concentration at 6 days (ng/mL)
100	3380
250	6865
500	33800
1000	27600
1500	30900

Table 2: Pharmacokinetic Parameters of Sisapronil in Cattle (Single Subcutaneous Injection of 2 mg/kg BW)[1]

Parameter	Value
Mean Peak Plasma Concentration (Cmax)	74.8 ng/mL
Time to Peak Concentration (Tmax)	15.8 days
Mean Terminal Half-life (T1/2)	23.0 days
Mean Residence Time (MRT)	48.3 days
Area Under the Curve (AUC)	3950 day⋅ng/mL

Table 3: Sisapronil Residues in Bovine Tissues Over Time (Single Subcutaneous Injection of 2 mg/kg BW)[1]

Tissue	Mean Concentration at 10 days (μg/kg)	Mean Concentration at 240 days (μg/kg)
Fat	7520	564
Liver	< 225 (by 120 days)	> LOQ
Kidney	< 125 (by 120 days)	> LOQ
Muscle	< 125 (by 120 days)	> LOQ



Experimental Protocols

The following section details the methodologies employed in key studies to determine the pharmacokinetic properties and residue levels of **Sisapronil**.

Pharmacokinetic Study in Rats

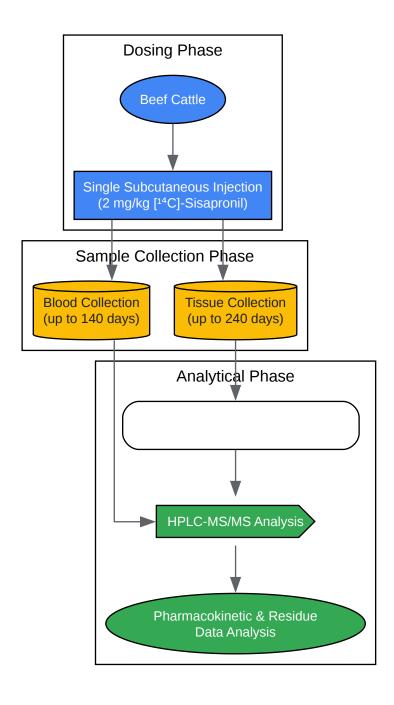
- Objective: To determine the plasma concentration of **Sisapronil** after a single oral dose.
- Animal Model: Male Wistar rats.[1]
- Dosing: Single oral gavage of Sisapronil at doses of 100, 250, 500, 1000, or 1500 mg/kg.[1]
- Sample Collection: Blood samples were collected at various time points, with plasma concentrations reported at 6 days post-dose.[1]
- Analytical Method: While the specific analytical method for the rat study is not detailed in the
 provided information, similar studies on Sisapronil utilize High-Performance Liquid
 Chromatography with tandem mass spectrometry (HPLC-MS/MS).[1]

Pharmacokinetic and Residue Study in Cattle

- Objective: To determine the pharmacokinetic profile and tissue residue depletion of Sisapronil in beef cattle.
- Animal Model: Cross-bred beef cattle.[1]
- Dosing: A single subcutaneous injection of [14C]-sisapronil at a target dose of 2.0 mg/kg body weight.[1]
- Sample Collection:
 - Blood: Collected prior to administration and at multiple time points up to 140 days postdose for pharmacokinetic analysis.[1]
 - Tissues: Hind quarter muscle, injection site muscle, liver, kidney, and fat were collected at various withdrawal periods up to 240 days for residue analysis.[1]
- Analytical Method:



- Extraction: Target residue was extracted from tissues using 1% trifluoroacetic acid in an acetonitrile:water solution.[1]
- Analysis: A validated HPLC-MS/MS method was used to determine the concentration of the parent Sisapronil in the collected tissues.[1] The limit of quantitation (LOQ) was 5 μg/kg.[1]



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Caption: Experimental workflow for the bovine pharmacokinetic and residue study.

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References

- 1. fao.org [fao.org]
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